Akt Inhibitor IV

Übersicht

Beschreibung

Akt-Inhibitor IV ist eine Verbindung, die die Aktivität der Akt-Proteinkinase spezifisch hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an die ATP-Bindungsstelle von Akt, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert werden .

Vorbereitungsmethoden

Die Synthese von Akt-Inhibitor IV umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung von organischen Synthesetechniken, um die gewünschte Molekülstruktur zu erzeugen .

Industrielle Produktionsmethoden für Akt-Inhibitor IV umfassen typischerweise großtechnische organische Syntheseprozesse. Diese Methoden sind darauf ausgelegt, eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Akt-Inhibitor IV durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Beispielsweise kann Akt-Inhibitor IV in Gegenwart eines Oxidationsmittels eine Oxidation zu einer anderen Verbindung mit veränderten chemischen Eigenschaften durchlaufen. In ähnlicher Weise können Reduktionsreaktionen zur Bildung reduzierter Produkte mit unterschiedlichen funktionellen Gruppen führen. Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung neuer Verbindungen führt .

Wissenschaftliche Forschungsanwendungen

Akt-Inhibitor IV hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird er als chemische Sonde verwendet, um die Aktivität der Akt-Proteinkinase und ihre Rolle in verschiedenen zellulären Prozessen zu untersuchen . In der Biologie wird er verwendet, um die Signalwege zu untersuchen, die an Akt und seinen nachgeschalteten Zielmolekülen beteiligt sind .

In der Medizin wird Akt-Inhibitor IV als potenzieller Therapeutikum zur Behandlung verschiedener Krebsarten untersucht. Durch Hemmung der Aktivität von Akt kann er die abnormale Aktivierung des Phosphoinositid-3-Kinase/Akt/mammalian target of rapamycin-Signalwegs verhindern, der häufig in Krebszellen dysreguliert ist . Darüber hinaus hat es sich als vielversprechend erwiesen, das Wachstum von Krebszellen zu reduzieren und die Wirksamkeit anderer Krebsmedikamente zu verbessern .

In der Industrie wird Akt-Inhibitor IV bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Seine Fähigkeit, die Akt-Proteinkinase spezifisch anzugreifen, macht ihn zu einem wertvollen Werkzeug für die Medikamentenforschung und -entwicklung .

Wirkmechanismus

Akt-Inhibitor IV übt seine Wirkung aus, indem er die Aktivität der Akt-Proteinkinase spezifisch hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an die ATP-Bindungsstelle von Akt, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert werden . Die Hemmung der Akt-Aktivität führt zur Störung verschiedener zellulärer Prozesse, einschließlich Zellüberleben, Proliferation und Stoffwechsel .

Die molekularen Zielmoleküle und -wege, die am Wirkmechanismus von Akt-Inhibitor IV beteiligt sind, umfassen den Phosphoinositid-3-Kinase/Akt/mammalian target of rapamycin-Signalweg. Durch Hemmung von Akt kann die Verbindung die Aktivierung von nachgeschalteten Zielmolekülen wie Forkhead-Box-Klasse-O-Transkriptionsfaktoren und mammalian target of rapamycin verhindern, die eine Schlüsselrolle beim Zellüberleben und -wachstum spielen .

Analyse Chemischer Reaktionen

Akt inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, in the presence of an oxidizing agent, this compound may undergo oxidation to form a different compound with altered chemical properties. Similarly, reduction reactions can lead to the formation of reduced products with different functional groups. Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

-

Inhibition of Tumor Growth :

- Case Study : Research demonstrated that Akt Inhibitor IV effectively reduced tumor growth in various cancer models by inhibiting Akt signaling pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

- Combination Therapies :

- Mechanistic Insights :

Antiviral Applications

- Broad-Spectrum Antiviral Activity :

- Mechanism of Action Against Viruses :

Data Table: Summary of Key Findings

Wirkmechanismus

Akt inhibitor IV exerts its effects by specifically inhibiting the activity of the Akt protein kinase. This inhibition occurs through competitive binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . The inhibition of Akt activity leads to the disruption of various cellular processes, including cell survival, proliferation, and metabolism .

The molecular targets and pathways involved in the mechanism of action of this compound include the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signaling pathway. By inhibiting Akt, the compound can prevent the activation of downstream targets such as Forkhead box class O transcription factors and mammalian target of rapamycin, which play key roles in cell survival and growth .

Vergleich Mit ähnlichen Verbindungen

Akt-Inhibitor IV ist eine von mehreren Verbindungen, die spezifisch auf die Akt-Proteinkinase abzielen. Diese Verbindungen hemmen auch die Aktivität von Akt durch kompetitive Bindung an die ATP-Bindungsstelle, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden .

Im Vergleich zu anderen Akt-Inhibitoren hat Akt-Inhibitor IV einzigartige Eigenschaften in Bezug auf seine Fähigkeit gezeigt, die Akt-vermittelte nukleäre Export des Forkhead-Box-Klasse-O-Transkriptionsfaktors 1a zu hemmen und das Wachstum von Krebszellen zu reduzieren . Seine Wirksamkeit bei der Hemmung der Replikation bestimmter Viren, wie z. B. des Parainfluenzavirus 5, unterscheidet ihn auch von anderen ähnlichen Verbindungen .

Referenzen

Biologische Aktivität

Akt Inhibitor IV, also known as AKTIV (ChemBridge 5233705), is a small molecule that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. Here, we explore the biological activity of this compound, presenting research findings, data tables, and case studies.

This compound exhibits a complex mechanism of action that includes:

- Hyperphosphorylation of Akt : The compound promotes hyperphosphorylation of Akt while simultaneously decreasing the phosphorylation of its substrates. This dual action can lead to altered cellular signaling pathways.

- Inhibition of FOXO1a Nuclear Export : By inhibiting the nuclear export of FOXO1a, this compound may enhance apoptosis in certain cell types .

- Mitochondrial Accumulation : The compound accumulates in mitochondria, leading to morphological changes and increased reactive oxygen species (ROS) production. At high concentrations (10 µM), it activates the unfolded protein response (UPR) and induces apoptosis in HEK293T cells .

Anticancer Activity

This compound has shown potent anticancer properties across various cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| 786-O | <1.25 |

| HeLa | 320 - 670 |

| Jurkat | 340 |

These values indicate that this compound effectively inhibits proliferation in these cancer cell lines at relatively low concentrations .

Case Study: Anticancer Efficacy

A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy. For example, in a model using primary acute myeloid leukemia (AML) cells, the inhibition of the PI3K/Akt pathway resulted in enhanced sensitivity to conventional chemotherapeutics like cytarabine .

Antiviral Activity

In addition to its anticancer effects, this compound displays broad-spectrum antiviral activity against several viruses, including:

- Parainfluenza Virus 5 (PIV5) : Exhibited an IC50 of 520 nM in HeLa cells.

- Vesicular Stomatitis Virus (VSV) and Respiratory Syncytial Virus : The compound effectively inhibited replication at low concentrations.

Interestingly, the antiviral mechanism appears to be independent of its effects on Akt phosphorylation, suggesting alternative pathways may be involved .

Research Findings

Recent studies have highlighted the pharmacological diversity of Akt inhibitors like AKTIV. A systematic evaluation revealed differences between ATP-competitive and allosteric inhibitors regarding their efficacy and resistance profiles. These findings underscore the importance of selecting appropriate inhibitors based on specific cancer types and genetic backgrounds .

Summary of Findings

- Anticancer Activity : Potent inhibition across various cancer cell lines with selective toxicity towards malignant cells.

- Antiviral Activity : Effective against multiple viruses with mechanisms potentially independent of Akt modulation.

- Pharmacological Diversity : Variations in drug response based on structural characteristics and cellular contexts.

Eigenschaften

IUPAC Name |

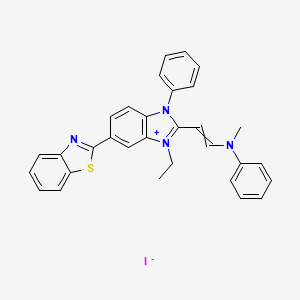

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRELMNTQSBIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-88-9 | |

| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?

A: this compound is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]

Q2: What are the primary downstream consequences of inhibiting Akt activity with this compound?

A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with this compound can lead to diverse outcomes depending on the cell type and context. Reported effects include:

- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.

- Modulation of Glucose Metabolism: [, , ] this compound can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []

- Impaired Angiogenesis: [, ] By disrupting Akt signaling, this compound can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.

- Modulation of Autophagy: [, ] this compound can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.

- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H24IN3S. Its molecular weight is 573.5 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on the biological activity and applications of this compound, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.

Q5: Does this compound possess any catalytic properties?

A: this compound is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.